(p-Iodo-Phe7)-ACTH (4-10)

説明

BenchChem offers high-quality (p-Iodo-Phe7)-ACTH (4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (p-Iodo-Phe7)-ACTH (4-10) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C44H58IN13O10S |

|---|---|

分子量 |

1088.0 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C44H58IN13O10S/c1-69-16-14-29(46)38(63)54-32(12-13-36(59)60)41(66)58-35(19-27-21-49-23-53-27)43(68)56-33(17-24-8-10-26(45)11-9-24)42(67)55-31(7-4-15-50-44(47)48)40(65)57-34(39(64)52-22-37(61)62)18-25-20-51-30-6-3-2-5-28(25)30/h2-3,5-6,8-11,20-21,23,29,31-35,51H,4,7,12-19,22,46H2,1H3,(H,49,53)(H,52,64)(H,54,63)(H,55,67)(H,56,68)(H,57,65)(H,58,66)(H,59,60)(H,61,62)(H4,47,48,50)/t29-,31-,32-,33-,34-,35-/m0/s1 |

InChIキー |

JEHNDLZVGYWOAY-LXOXETEGSA-N |

異性体SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |

正規SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)I)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

(p-Iodo-Phe7)-ACTH (4-10): A Technical Guide to a Melanocortin Receptor Antagonist

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. This modification, specifically the substitution of phenylalanine at position 7 with para-iodophenylalanine, confers potent antagonist activity at a subset of melanocortin receptors (MCs). This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals in the field of pharmacology and neuroscience.

Core Concepts

(p-Iodo-Phe7)-ACTH (4-10) is a competitive antagonist of melanocortin receptors, primarily targeting the MC3, MC4, and MC5 subtypes.[1] Unlike the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), which activates these receptors to induce downstream signaling, (p-Iodo-Phe7)-ACTH (4-10) binds to the receptors without eliciting a functional response, thereby blocking the effects of agonists. This antagonistic activity has been demonstrated in both in vitro and in vivo models, making it a valuable tool for studying the physiological roles of these specific melanocortin receptors.

Quantitative Data Summary

The antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) at various melanocortin receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Receptor Subtype | pA2 Value | Reference |

| Melanocortin 3 Receptor (MC3R) | 7.4 | [1] |

| Melanocortin 4 Receptor (MC4R) | 8.4 | [1] |

| Melanocortin 5 Receptor (MC5R) | 7.9 | [1] |

Mechanism of Action & Signaling Pathways

Melanocortin receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like α-MSH, couple to the Gαs protein. This activation stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

(p-Iodo-Phe7)-ACTH (4-10) acts as a competitive antagonist by binding to the orthosteric site of the MC3, MC4, and MC5 receptors. This binding event does not induce the conformational change necessary for Gαs protein activation, thus blocking the entire downstream signaling cascade. The result is an inhibition of cAMP production and subsequent cellular responses that would normally be triggered by an agonist.

Experimental Protocols

Solid-Phase Peptide Synthesis of (p-Iodo-Phe7)-ACTH (4-10)

This protocol outlines the manual synthesis of (p-Iodo-Phe7)-ACTH (4-10) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Met, Glu(OtBu), His(Trt), p-Iodo-Phe, Arg(Pbf), Trp(Boc))

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (in this sequence, Trp(Boc)) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step. d. Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Arg(Pbf), p-Iodo-Phe, His(Trt), Glu(OtBu), and Met.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro cAMP Accumulation Assay

This protocol describes the measurement of the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by quantifying its ability to inhibit α-MSH-induced cAMP production in cells expressing melanocortin receptors.

Materials:

-

HEK293 cells stably expressing the melanocortin receptor of interest (e.g., MC3R, MC4R, or MC5R)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

α-MSH (agonist)

-

(p-Iodo-Phe7)-ACTH (4-10) (antagonist)

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX and 0.1% BSA)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

-

Cell Culture and Seeding: a. Culture the HEK293 cells expressing the target melanocortin receptor under standard conditions. b. Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Assay Preparation: a. Prepare serial dilutions of the agonist (α-MSH) and the antagonist ((p-Iodo-Phe7)-ACTH (4-10)) in stimulation buffer.

-

Antagonist Incubation: a. Aspirate the culture medium from the cells and wash with stimulation buffer. b. Add different concentrations of (p-Iodo-Phe7)-ACTH (4-10) to the wells. For control wells, add stimulation buffer only. c. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

Agonist Stimulation: a. Add the serial dilutions of α-MSH to the wells already containing the antagonist. b. Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader or ELISA plate reader).

-

Data Analysis: a. Plot the concentration-response curves for α-MSH in the absence and presence of different concentrations of (p-Iodo-Phe7)-ACTH (4-10). b. Determine the EC50 values for α-MSH from each curve. c. Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist). d. Perform a Schild regression analysis by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value.

References

(p-Iodo-Phe7)-ACTH (4-10): A Technical Guide to its Mechanism of Action as a Melanocortin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of (p-Iodo-Phe7)-ACTH (4-10), a key antagonist of the melanocortin receptor system. The document provides a comprehensive overview of its binding and functional characteristics, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone fragment ACTH (4-10). Its primary mechanism of action is the competitive antagonism of melanocortin receptors (MCRs), specifically the MC3, MC4, and MC5 receptor subtypes.[1][2] The parent peptide, ACTH (4-10), contains the core melanocortin pharmacophore, His-Phe-Arg-Trp, which is essential for binding to MCRs. The substitution of phenylalanine at position 7 with para-iodophenylalanine enhances its antagonist properties at specific MCR subtypes.

Functionally, (p-Iodo-Phe7)-ACTH (4-10) acts by binding to MC3, MC4, and MC5 receptors without initiating the canonical downstream signaling cascade. In doing so, it competitively inhibits the binding and action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This blockade prevents the Gs protein-coupled activation of adenylyl cyclase, thereby inhibiting the subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] This antagonistic activity has been demonstrated in vitro through the inhibition of α-MSH-induced cAMP accumulation in cell lines expressing these receptors.[2] Furthermore, its antagonist action has been confirmed in vivo, where it has been shown to block α-MSH-induced excessive grooming behavior in rats, an effect predominantly mediated by the MC4 receptor.[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of (p-Iodo-Phe7)-ACTH (4-10) at various melanocortin receptors.

Table 1: Binding Affinity of (p-Iodo-Phe7)-ACTH (4-10) for Melanocortin Receptors

| Peptide | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| (p-Iodo-Phe7)-ACTH (4-10) | MC1 | Lower than ACTH(4-10) | Human | [2] |

| MC3 | Higher than ACTH(4-10) | Human | [2] | |

| MC4 | Higher than ACTH(4-10) | Human | [2] | |

| MC5 | Higher than ACTH(4-10) | Human | [2] |

Note: Specific Ki values from the primary literature were not available. The qualitative description of affinity is based on the findings of Schiöth HB, et al. (1997) as cited by secondary sources.[2]

Table 2: Functional Antagonist Potency of (p-Iodo-Phe7)-ACTH (4-10)

| Receptor Subtype | pA2 Value | Species | Assay | Reference |

| MC3 | 7.4 | Rat | cAMP Accumulation | |

| MC4 | 8.4 | Human | cAMP Accumulation | |

| MC5 | 7.9 | Ovine | cAMP Accumulation |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Melanocortin Receptor Antagonism

The following diagram illustrates the canonical melanocortin receptor signaling pathway and the point of inhibition by (p-Iodo-Phe7)-ACTH (4-10).

Experimental Workflow for Functional Antagonism Assessment

The diagram below outlines the typical workflow for a cAMP accumulation assay to determine the antagonist properties of (p-Iodo-Phe7)-ACTH (4-10).

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of (p-Iodo-Phe7)-ACTH (4-10) for melanocortin receptors.

Materials:

-

HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (MC1, MC3, MC4, or MC5).

-

Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective MCR agonist).

-

Unlabeled competitor: (p-Iodo-Phe7)-ACTH (4-10).

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency, harvest, and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH (typically at its Kd), and binding buffer.

-

Non-specific Binding Wells: Add cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and a saturating concentration of unlabeled NDP-α-MSH.

-

Competition Wells: Add cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and serial dilutions of (p-Iodo-Phe7)-ACTH (4-10).

-

-

Incubation:

-

Incubate the plate at 37°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters and measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of (p-Iodo-Phe7)-ACTH (4-10).

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol details a method to quantify the functional antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by measuring its ability to inhibit α-MSH-stimulated cAMP production.

Materials:

-

HEK293 cells stably expressing the melanocortin receptor of interest (e.g., rat MC3, human MC4, or ovine MC5).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 1 mg/ml glucose, 1 mg/ml BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.

-

Agonist: α-MSH.

-

Antagonist: (p-Iodo-Phe7)-ACTH (4-10).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells in appropriate flasks until they reach 80-90% confluency.

-

Trypsinize and seed the cells into 24- or 48-well plates at a suitable density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Wash the cells once with pre-warmed stimulation buffer.

-

Add stimulation buffer containing various concentrations of (p-Iodo-Phe7)-ACTH (4-10) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add stimulation buffer containing a range of concentrations of α-MSH to the wells (to generate dose-response curves in the presence of the antagonist).

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Terminate the stimulation by aspirating the medium and lysing the cells according to the instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration using the selected detection method (e.g., reading the fluorescence signal for an HTRF assay).

-

-

Data Analysis:

-

Generate dose-response curves for α-MSH in the absence and presence of different concentrations of (p-Iodo-Phe7)-ACTH (4-10).

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value. A slope of approximately 1 suggests competitive antagonism.

-

In Vivo Grooming Behavior Assay

This protocol outlines the in vivo assessment of the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by observing its effect on α-MSH-induced grooming behavior in rats.

Materials:

-

Male Wistar rats (150-200 g).

-

Intracerebroventricular (i.c.v.) cannulae.

-

α-MSH dissolved in sterile saline.

-

(p-Iodo-Phe7)-ACTH (4-10) dissolved in sterile saline.

-

Observation cages.

-

Video recording equipment (optional).

-

Timer.

Procedure:

-

Animal Preparation:

-

Surgically implant i.c.v. cannulae into the lateral ventricle of the rats under anesthesia.

-

Allow the animals to recover for at least one week.

-

-

Experimental Procedure:

-

Habituate the rats to the observation cages for a period before the experiment.

-

On the day of the experiment, administer an i.c.v. injection of either saline, α-MSH, (p-Iodo-Phe7)-ACTH (4-10), or a co-injection of α-MSH and (p-Iodo-Phe7)-ACTH (4-10) in a small volume (e.g., 5 µl).

-

Immediately after the injection, place the rat in the observation cage.

-

-

Behavioral Observation:

-

Record the grooming behavior of each rat for a defined period (e.g., 50 minutes, starting 10 minutes after injection).

-

Score the time spent grooming (licking, scratching, and washing movements). An observer blind to the treatment conditions should perform the scoring.

-

-

Data Analysis:

-

Calculate the total grooming score for each animal.

-

Compare the grooming scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if (p-Iodo-Phe7)-ACTH (4-10) significantly inhibits the α-MSH-induced increase in grooming behavior.

-

References

An In-depth Technical Guide to (p-Iodo-Phe7)-ACTH (4-10): Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone fragment ACTH (4-10). This modification, the substitution of phenylalanine at position 7 with para-iodophenylalanine, confers potent antagonist activity at specific melanocortin receptors. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of (p-Iodo-Phe7)-ACTH (4-10). Detailed experimental protocols for its synthesis, purification, characterization, and key biological assays are presented to facilitate its application in research and drug development.

Core Properties and Structure

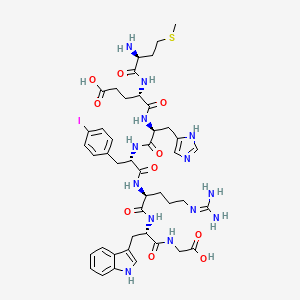

(p-Iodo-Phe7)-ACTH (4-10) is a heptapeptide (B1575542) with the sequence Met-Glu-His-(p-Iodo-Phe)-Arg-Trp-Gly. The introduction of an iodine atom at the para position of the phenylalanine residue is a critical modification that significantly alters its pharmacological profile compared to the endogenous ACTH (4-10) fragment.

Physicochemical Properties

A summary of the key physicochemical properties of (p-Iodo-Phe7)-ACTH (4-10) is provided in the table below.

| Property | Value |

| Molecular Formula | C44H58IN13O10S |

| Molecular Weight | 1087.98 g/mol |

| CAS Number | 159600-82-5 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Chemical Structure

The chemical structure of (p-Iodo-Phe7)-ACTH (4-10) is depicted below:

Biological Activity and Pharmacology

(p-Iodo-Phe7)-ACTH (4-10) functions as a competitive antagonist at several melanocortin receptors (MC-R), which are G-protein coupled receptors (GPCRs). Its primary mechanism of action involves blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting downstream signaling pathways.

Receptor Binding Affinity

Studies have shown that (p-Iodo-Phe7)-ACTH (4-10) exhibits differential binding affinity for various melanocortin receptor subtypes. The table below summarizes the available quantitative data on its receptor binding.

| Receptor Subtype | Ki (nM) | Reference |

| MC1 | ~1000 | [1] |

| MC3 | ~10 | [1] |

| MC4 | ~1 | [1] |

| MC5 | ~10 | [1] |

Note: The Ki values are approximated from published data and may vary depending on the specific experimental conditions.

Functional Antagonism

(p-Iodo-Phe7)-ACTH (4-10) has been demonstrated to be a functional antagonist of MC3, MC4, and MC5 receptors.[2] It effectively inhibits the α-MSH-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.[2] This antagonistic activity is the basis for its observed physiological effects.

In Vivo Effects

A notable in vivo effect of (p-Iodo-Phe7)-ACTH (4-10) is the inhibition of α-MSH-induced excessive grooming behavior in rats when administered intracerebroventricularly.[2] This provides a valuable in vivo model for studying the central effects of melanocortin receptor antagonism.

Signaling Pathways

The binding of endogenous agonists like α-MSH to melanocortin receptors (MC3R, MC4R, and MC5R) activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA), leading to various cellular responses. (p-Iodo-Phe7)-ACTH (4-10) competitively blocks the binding of α-MSH to these receptors, thus inhibiting this signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of (p-Iodo-Phe7)-ACTH (4-10).

Peptide Synthesis (Solid-Phase Peptide Synthesis)

The synthesis of (p-Iodo-Phe7)-ACTH (4-10) is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH, Fmoc-His(Trt)-OH, Fmoc-p-iodo-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH

-

Coupling reagents: HBTU/HOBt or HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling reagent and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Sequential Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Trp, Arg, p-Iodo-Phe, His, Glu, Met) following the deprotection and coupling steps. Monitor coupling completion with a Kaiser test.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Drying: Dry the crude peptide under vacuum.

Purification (Reversed-Phase HPLC)

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peak, monitoring absorbance at 220 nm and 280 nm.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization (Mass Spectrometry and NMR)

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. The observed mass should correspond to the calculated mass of C44H58IN13O10S.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure and sequence of the peptide, although for routine characterization, mass spectrometry is often sufficient.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of (p-Iodo-Phe7)-ACTH (4-10) for melanocortin receptors.

Materials:

-

Cell membranes from cells expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells)

-

Radioligand: [125I]-NDP-α-MSH

-

(p-Iodo-Phe7)-ACTH (4-10)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of [125I]-NDP-α-MSH and increasing concentrations of (p-Iodo-Phe7)-ACTH (4-10) in a binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of (p-Iodo-Phe7)-ACTH (4-10) to antagonize agonist-induced cAMP production.

Materials:

-

Cells expressing the melanocortin receptor of interest

-

α-MSH (agonist)

-

(p-Iodo-Phe7)-ACTH (4-10)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to attach.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of (p-Iodo-Phe7)-ACTH (4-10) in the presence of a phosphodiesterase inhibitor.

-

Stimulation: Stimulate the cells with a fixed concentration of α-MSH (e.g., its EC80).

-

Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of agonist-induced cAMP production.

In Vivo Grooming Behavior Assay

This assay assesses the central antagonistic activity of (p-Iodo-Phe7)-ACTH (4-10) in vivo.

Materials:

-

Male Wistar rats

-

α-MSH

-

(p-Iodo-Phe7)-ACTH (4-10)

-

Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

-

Observation cages

Procedure:

-

Animal Preparation: Acclimate rats to the observation cages.

-

Injection: Administer (p-Iodo-Phe7)-ACTH (4-10) or vehicle i.c.v., followed by an i.c.v. injection of α-MSH or vehicle after a short interval.

-

Observation: Immediately after the second injection, place the rat in an observation cage and record its grooming behavior (e.g., face washing, body grooming, genital grooming) for a set period (e.g., 60 minutes).

-

Data Analysis: Quantify the total time spent grooming and compare the results between the different treatment groups using appropriate statistical methods.

Conclusion

(p-Iodo-Phe7)-ACTH (4-10) is a valuable research tool for investigating the physiological roles of melanocortin receptors, particularly MC3R, MC4R, and MC5R. Its potent antagonist activity and well-defined mechanism of action make it a suitable probe for in vitro and in vivo studies. The detailed protocols provided in this guide are intended to support researchers in the synthesis, purification, characterization, and biological evaluation of this important peptide antagonist, thereby facilitating further advancements in the field of melanocortin research and its potential therapeutic applications.

References

(p-Iodo-Phe7)-ACTH (4-10): A Technical Whitepaper on its Antagonistic Role at Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH) that has been identified as a potent antagonist of specific melanocortin receptors (MCRs). This document provides a comprehensive technical overview of its pharmacological properties, focusing on its antagonist activity at the MC3, MC4, and MC5 receptors. It includes a compilation of quantitative data from functional and binding assays, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in the study of the melanocortin system and the development of novel therapeutics targeting these receptors.

Introduction

The melanocortin system, comprising five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, plays a pivotal role in a diverse range of physiological processes, including pigmentation, inflammation, steroidogenesis, and energy homeostasis. The endogenous agonists for these receptors are derived from the precursor protein pro-opiomelanocortin (POMC), and include α-, β-, and γ-melanocyte-stimulating hormones (MSH) and ACTH.

The development of selective antagonists for MCR subtypes is a critical area of research for elucidating the specific functions of each receptor and for the potential treatment of various pathologies. (p-Iodo-Phe7)-ACTH (4-10), a derivative of the ACTH (4-10) fragment, has emerged as a significant tool in this field. It has been demonstrated to act as a competitive antagonist at the MC3, MC4, and MC5 receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous agonists like α-MSH.[1] This antagonistic activity has been observed in both in vitro cellular assays and in vivo behavioral models.[1]

This technical guide provides an in-depth analysis of the pharmacological profile of (p-Iodo-Phe7)-ACTH (4-10), with a focus on its antagonist properties.

Quantitative Pharmacological Data

The antagonist potency and binding affinity of (p-Iodo-Phe7)-ACTH (4-10) have been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Antagonist Potency of (p-Iodo-Phe7)-ACTH (4-10) in Functional Assays

This table presents the pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

| Receptor Subtype | Agonist | Cell Line | Assay Type | pA2 Value | Reference |

| MC3R (rat) | α-MSH | HEK293 | cAMP Accumulation | 7.4 | Adan et al., 1994 |

| MC4R (human) | α-MSH | HEK293 | cAMP Accumulation | 8.4 | Adan et al., 1994 |

| MC5R (ovine) | α-MSH | HEK293 | cAMP Accumulation | 7.9 | Adan et al., 1994 |

Table 2: Binding Affinity of (p-Iodo-Phe7)-ACTH (4-10) at Melanocortin Receptors

This table summarizes the binding affinity of (p-Iodo-Phe7)-ACTH (4-10) for various human melanocortin receptors, as determined by radioligand binding assays. The affinity is expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

| Receptor Subtype | Radioligand | Cell Line | Binding Affinity (Ki/IC50) | Reference |

| hMC1R | [125I][Nle4, D-Phe7]α-MSH | COS-1 | Lower affinity compared to ACTH(4-10) | Schiöth et al., 1997 |

| hMC3R | [125I][Nle4, D-Phe7]α-MSH | COS-1 | Higher affinity compared to ACTH(4-10) | Schiöth et al., 1997 |

| hMC4R | [125I][Nle4, D-Phe7]α-MSH | COS-1 | Higher affinity compared to ACTH(4-10) | Schiöth et al., 1997 |

| hMC5R | [125I][Nle4, D-Phe7]α-MSH | COS-1 | Higher affinity compared to ACTH(4-10) | Schiöth et al., 1997 |

Note: The specific numerical Ki or IC50 values from the Schiöth et al. (1997) study were not available in the accessed literature. The qualitative comparison of affinity to ACTH(4-10) is presented as reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize (p-Iodo-Phe7)-ACTH (4-10) as a melanocortin receptor antagonist.

Radioligand Binding Assay

This protocol is based on the methods described by Schiöth et al. (1997) for determining the binding affinity of (p-Iodo-Phe7)-ACTH (4-10) to melanocortin receptors.

Objective: To determine the binding affinity (Ki or IC50) of (p-Iodo-Phe7)-ACTH (4-10) for human MC1, MC3, MC4, and MC5 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Line: COS-1 cells transiently expressing the human melanocortin receptor subtypes (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: [125I][Nle4, D-Phe7]α-MSH.

-

Competitor: (p-Iodo-Phe7)-ACTH (4-10).

-

Binding Buffer: Specific composition as described in the original publication, typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).

-

Wash Buffer: Cold binding buffer.

-

Instrumentation: Gamma counter.

Procedure:

-

Cell Culture and Transfection: Culture COS-1 cells under standard conditions. Transiently transfect the cells with the expression plasmids for the respective human melanocortin receptors.

-

Membrane Preparation (if applicable): After 48-72 hours post-transfection, harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes (or whole cells) with a fixed concentration of the radioligand ([125I][Nle4, D-Phe7]α-MSH) and increasing concentrations of the competitor, (p-Iodo-Phe7)-ACTH (4-10).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol is based on the methods described by Adan et al. (1994) to assess the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10).

Objective: To determine the ability of (p-Iodo-Phe7)-ACTH (4-10) to inhibit agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing melanocortin receptors.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the rat MC3 receptor, human MC4 receptor, or ovine MC5 receptor.

-

Agonist: α-Melanocyte-stimulating hormone (α-MSH).

-

Antagonist: (p-Iodo-Phe7)-ACTH (4-10).

-

Assay Medium: Typically a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

-

Cell Culture: Culture the stable HEK293 cell lines under standard conditions in appropriate growth medium containing a selection agent.

-

Cell Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of (p-Iodo-Phe7)-ACTH (4-10) in the assay medium for a defined period.

-

Stimulation with Agonist: Add a fixed concentration of the agonist (α-MSH) to the wells and incubate for a specific time to stimulate cAMP production.

-

Cell Lysis and cAMP Quantification: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the antagonist. Perform a Schild analysis to determine the pA2 value of the antagonist.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Agonist vs. Antagonist Action at Melanocortin Receptors.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for cAMP Antagonism Assay.

Conclusion

(p-Iodo-Phe7)-ACTH (4-10) is a well-characterized and valuable pharmacological tool for studying the melanocortin system. Its antagonist activity at the MC3, MC4, and MC5 receptors has been quantitatively defined, providing a basis for its use in in vitro and in vivo studies. The detailed experimental protocols provided in this whitepaper offer a practical guide for researchers seeking to utilize this compound in their own investigations. The continued use of (p-Iodo-Phe7)-ACTH (4-10) and similar antagonists will be instrumental in further unraveling the complex roles of the melanocortin receptors in health and disease, and may pave the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of ACTH(4-10) Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone (ACTH) fragment ACTH(4-10) has been the foundation for the development of a class of synthetic analogs with significant therapeutic potential, devoid of the parent hormone's corticotropic activity. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of key ACTH(4-10) analogs, with a primary focus on Semax (B1681726) and other notable derivatives. It details their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction: From Hormonal Fragment to Neuroactive Peptides

The journey of ACTH(4-10) analogs began with the observation that fragments of the full-length adrenocorticotropic hormone possessed biological activities independent of their well-known role in stimulating the adrenal cortex. Early investigations in the mid-20th century revealed that these smaller peptide sequences could influence the central nervous system. This led to the identification of ACTH(4-10), a heptapeptide (B1575542) sequence (Met-Glu-His-Phe-Arg-Trp-Gly), as a key pharmacophore responsible for these non-corticotropic effects.

Subsequent research focused on modifying this core sequence to enhance its stability, potency, and specificity, giving rise to a new generation of neuroprotective and nootropic agents. Among these, the Russian-developed peptide Semax (Met-Glu-His-Phe-Pro-Gly-Pro) has emerged as a prominent example, demonstrating significant efficacy in preclinical and clinical studies for various neurological conditions.[1][2] This guide delves into the scientific evolution of these fascinating compounds.

Key ACTH(4-10) Analogs: A Comparative Overview

The development of ACTH(4-10) analogs has been driven by the desire to improve upon the pharmacological properties of the parent fragment. Key modifications have included amino acid substitutions and the addition of stabilizing moieties.

-

Semax (MEHFPGP): A synthetic analog of ACTH(4-7) with a Pro-Gly-Pro C-terminal extension to increase stability.[3][4] It exhibits pronounced neuroprotective, nootropic, and anxiolytic properties with no hormonal activity.[1][5]

-

Org 2766: An ACTH(4-9) analog (H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH) with a D-lysine substitution to enhance stability and potency. It has been investigated for its neurotrophic and neuroprotective effects.

-

BIM-22015: Another analog that has been studied for its neurotrophic and myotrophic (muscle-growth promoting) attributes, demonstrating the diverse therapeutic potential of this class of peptides.

Quantitative Pharmacological Data

The interaction of ACTH(4-10) analogs with melanocortin receptors is a key aspect of their mechanism of action. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various ACTH analogs for different human melanocortin receptors (hMCR).

| Peptide | hMC1R Ki (nM) | hMC3R Ki (nM) | hMC4R Ki (nM) | hMC5R Ki (nM) |

| α-MSH | 0.23 | 3.9 | 4.6 | 1.4 |

| ACTH(1-24) | 0.21 | 1.8 | 2.1 | 1.1 |

| [Nle4, D-Phe7]-α-MSH | 0.05 | 0.68 | 0.34 | 0.44 |

| SHU9119 | 0.06 | 0.04 | 0.01 | 0.03 |

| Peptide | hMC1R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) | hMC5R EC50 (nM) |

| α-MSH | 0.09 | 7.9 | 7.1 | 0.6 |

| ACTH(1-24) | 0.08 | 0.6 | 0.7 | 0.4 |

| [Nle4, D-Phe7]-α-MSH | 0.02 | 0.08 | 0.04 | 0.05 |

| SHU9119 | Antagonist | Antagonist | Antagonist | Antagonist |

Neuroprotective Effects of Semax:

| Experimental Model | Endpoint | Semax Concentration/Dose | Result |

| In vitro glutamate (B1630785) neurotoxicity in cerebellar granule cells | Neuronal survival | 100 µM | ~30% improvement in survival[6] |

| In vivo focal photoinduced ischemia in rats | Infarction volume | 6-day intranasal administration | Significant decrease in cortical infarction volume[7] |

| In vivo transient middle cerebral artery occlusion (tMCAO) in rats | Neurological deficit | 12 mg/day (moderate stroke), 18 mg/day (severe stroke) for 5-10 days | Increased rate of restoration of neurological functions[2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of ACTH(4-10) Analogs

Principle: SPPS allows for the stepwise synthesis of peptides on a solid resin support, facilitating the purification process. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin or pre-loaded Wang resin

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIPS/water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and DIPEA in DMF, then add it to the resin and allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification of Synthetic Peptides by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the most common method for purifying synthetic peptides based on their hydrophobicity.

Materials:

-

Crude synthetic peptide

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the HPLC column with the starting percentage of Mobile Phase B.

-

Injection and Elution: Inject the dissolved peptide onto the column and elute with a linear gradient of increasing Mobile Phase B concentration.

-

Fraction Collection: Monitor the elution profile at 214 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

In Vivo Model of Focal Cerebral Ischemia (tMCAO) in Rats

Principle: The transient middle cerebral artery occlusion (tMCAO) model is a widely used method to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon monofilament with a silicon-coated tip

-

ACTH(4-10) analog solution

-

Saline (control)

Procedure:

-

Anesthesia: Anesthetize the rat with isoflurane.

-

Surgical Exposure: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

-

Peptide Administration: Administer the ACTH(4-10) analog or saline at specified time points post-occlusion (e.g., intraperitoneally).

-

Outcome Assessment: At a designated time point (e.g., 24 hours post-tMCAO), assess neurological deficits and perform histological analysis of the brain to determine the infarct volume.

Signaling Pathways and Mechanisms of Action

The neuroprotective and nootropic effects of ACTH(4-10) analogs are mediated through a complex interplay of signaling pathways. A primary mechanism involves the interaction with melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), in the central nervous system.

Caption: Signaling pathway of ACTH(4-10) analogs.

Activation of MC4R by ACTH(4-10) analogs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF).[5]

The resulting increase in BDNF expression and its subsequent binding to its receptor, TrkB, activates downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[5] These pathways are crucial for promoting neuronal survival, enhancing synaptic plasticity, and mediating the neuroprotective and cognitive-enhancing effects of these peptides.[5] Additionally, evidence suggests that Semax can modulate the activity of dopaminergic and serotonergic systems, further contributing to its nootropic effects.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. [Effectiveness of semax in acute period of hemispheric ischemic stroke (a clinical and electrophysiological study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The peptide semax affects the expression of genes related to the immune and vascular systems in rat brain focal ischemia: genome-wide transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective and antiamnesic effects of Semax during experimental ischemic infarction of the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melanocortin analogue Org2766 binds to rat Schwann cells, upregulates NGF low-affinity receptor p75, and releases neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (p-Iodo-Phe7)-ACTH (4-10) in Neuronal Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. It serves as a valuable research tool for investigating the physiological roles of the central melanocortin system. This document provides a comprehensive overview of (p-Iodo-Phe7)-ACTH (4-10), focusing on its function as a melanocortin receptor antagonist and its implications for neuronal signaling. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting the melanocortin system.

Introduction to the Melanocortin System and (p-Iodo-Phe7)-ACTH (4-10)

The melanocortin system is a crucial signaling network in the central nervous system that regulates a wide array of physiological processes, including energy homeostasis, feeding behavior, and attention. This system comprises the melanocortin peptides (derived from pro-opiomelanocortin, POMC), five G protein-coupled receptors (GPCRs) termed melanocortin receptors 1 through 5 (MC1R to MC5R), and endogenous antagonists.

(p-Iodo-Phe7)-ACTH (4-10) is a modified heptapeptide (B1575542) analog of ACTH(4-10) with a substitution of para-iodinated phenylalanine at position 7. This modification confers potent antagonist activity, particularly at the neuronal MC3, MC4, and MC5 receptors.[1][2] Its ability to block the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) makes it an invaluable tool for dissecting the specific functions of these receptors in neuronal circuits.

Quantitative Data: Antagonist Potency and Receptor Selectivity

The antagonist properties of (p-Iodo-Phe7)-ACTH (4-10) have been quantified through in vitro functional assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a common measure of antagonist potency.

| Receptor Subtype | Antagonist Potency (pA2 value) | Reference |

| Rat MC3 Receptor | 7.4 | [1] |

| Human MC4 Receptor | 8.4 | [1] |

| Ovine MC5 Receptor | 7.9 | [1] |

Table 1: Antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) at melanocortin receptors.

Furthermore, studies have shown that [Phe-I7]ACTH(4-10) exhibits a higher affinity for MC3, MC4, and MC5 receptors compared to the parent compound ACTH(4-10), while having a lower affinity for the MC1 receptor.[2][3] This selectivity profile makes it particularly useful for studying the central effects of melanocortin signaling, as MC3R and MC4R are predominantly expressed in the brain and are key regulators of energy balance and feeding.

Neuronal Signaling Pathways Modulated by (p-Iodo-Phe7)-ACTH (4-10)

(p-Iodo-Phe7)-ACTH (4-10) exerts its effects by blocking the downstream signaling cascades initiated by the activation of MC3, MC4, and MC5 receptors. These receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response. By antagonizing these receptors, (p-Iodo-Phe7)-ACTH (4-10) inhibits this canonical signaling pathway.

Beyond the Gs-cAMP-PKA pathway, neuronal melanocortin receptors can also couple to other signaling cascades, including the activation of extracellular signal-regulated kinase (ERK) and modulation of intracellular calcium levels. The blockade of these pathways by (p-Iodo-Phe7)-ACTH (4-10) can have widespread effects on neuronal function.

Diagram 1: Antagonism of Melanocortin Receptor Signaling by (p-Iodo-Phe7)-ACTH (4-10)

Caption: Antagonism of MC3/4/5R signaling by (p-Iodo-Phe7)-ACTH (4-10).

Experimental Protocols

This protocol is adapted from methodologies used to assess the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) on melanocortin receptors expressed in cell lines.

Objective: To determine the ability of (p-Iodo-Phe7)-ACTH (4-10) to inhibit α-MSH-induced cAMP accumulation in cells expressing MC3, MC4, or MC5 receptors.

Materials:

-

HEK293 cells stably expressing the melanocortin receptor of interest (e.g., rat MC3R, human MC4R, or ovine MC5R).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

-

α-MSH (agonist).

-

(p-Iodo-Phe7)-ACTH (4-10) (antagonist).

-

Assay buffer (e.g., DMEM containing 0.1% BSA and 0.5 mM IBMX).

-

cAMP assay kit (e.g., a competitive immunoassay or a reporter gene-based assay).

Procedure:

-

Cell Culture: Culture the receptor-expressing HEK293 cells to near confluency in appropriate culture vessels.

-

Cell Seeding: Seed the cells into 24- or 48-well plates at a suitable density and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of (p-Iodo-Phe7)-ACTH (4-10) or vehicle for 15 minutes at 37°C. A typical concentration used to demonstrate antagonism is 1 µM.[2]

-

Agonist Stimulation: Add varying concentrations of α-MSH to the wells (typically ranging from 1 nM to 1 µM) and incubate for 30 minutes at 37°C.[2]

-

cAMP Measurement: Terminate the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the concentration-response curves for α-MSH in the presence and absence of (p-Iodo-Phe7)-ACTH (4-10). Calculate the pA2 value to quantify the antagonist potency.

Diagram 2: Workflow for In Vitro cAMP Accumulation Assay

Caption: Workflow for the in vitro cAMP accumulation assay.

This protocol is based on studies investigating the central effects of melanocortins and their antagonists on grooming behavior.

Objective: To assess the ability of (p-Iodo-Phe7)-ACTH (4-10) to block α-MSH-induced excessive grooming behavior in rats.

Materials:

-

Male Wistar rats (150-200 g).

-

Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections.

-

α-MSH.

-

(p-Iodo-Phe7)-ACTH (4-10).

-

Sterile saline.

-

Observation cages.

-

Video recording equipment (optional).

Procedure:

-

Animal Preparation: House the rats individually for at least one week before the experiment to allow for acclimatization.

-

Cannula Implantation: Under anesthesia, implant a permanent cannula into the lateral ventricle of each rat using a stereotaxic apparatus. Allow the animals to recover for at least one week.

-

Drug Preparation: Dissolve α-MSH and (p-Iodo-Phe7)-ACTH (4-10) in sterile saline.

-

Intracerebroventricular (i.c.v.) Injection: On the day of the experiment, gently restrain the rat and inject the test substance through the implanted cannula. A typical experimental design would include the following groups:

-

Saline control.

-

α-MSH (e.g., 1.5 µg per animal).

-

(p-Iodo-Phe7)-ACTH (4-10) alone (e.g., 15 µg per animal).[2]

-

α-MSH + (p-Iodo-Phe7)-ACTH (4-10) (co-injected or antagonist pre-treatment).

-

-

Behavioral Observation: Immediately after the injection, place the rat in an observation cage and record its grooming behavior for a defined period (e.g., 60 minutes). Grooming behavior can be scored by a trained observer or by using automated video tracking software. The score is typically based on the frequency and duration of different grooming elements (e.g., head washing, body licking, scratching).

-

Data Analysis: Compare the grooming scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Diagram 3: Workflow for In Vivo Grooming Behavior Assay

Caption: Workflow for the in vivo grooming behavior assay.

Conclusion and Future Directions

(p-Iodo-Phe7)-ACTH (4-10) is a potent and selective antagonist of the neuronal melanocortin receptors MC3R, MC4R, and MC5R. Its utility in blocking the canonical Gs-cAMP-PKA signaling pathway, as demonstrated by in vitro functional assays, and its efficacy in reversing the behavioral effects of melanocortin agonists in vivo, underscore its importance as a research tool. The detailed protocols and quantitative data provided in this guide are intended to support further investigations into the complex roles of the melanocortin system in neuronal signaling and its potential as a therapeutic target for a variety of disorders, including obesity, metabolic syndrome, and neurological conditions. Future research should focus on elucidating the impact of (p-Iodo-Phe7)-ACTH (4-10) on non-canonical signaling pathways and its effects in more complex behavioral paradigms.

References

The Physiological Consequences of Melanocortin System Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The central melanocortin system is a critical regulator of energy homeostasis, influencing food intake, energy expenditure, and nutrient partitioning. This technical guide provides an in-depth analysis of the physiological effects of inhibiting this system, a key area of research for the development of therapeutics for metabolic disorders and cachexia. We will explore the core components of the melanocortin signaling pathway, detail the metabolic consequences of its inhibition through pharmacological and genetic approaches, provide comprehensive experimental protocols for in vivo assessment, and present quantitative data in easily digestible formats. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of metabolic disease.

Introduction to the Melanocortin System

The melanocortin system is a complex neural network primarily located in the hypothalamus that plays a pivotal role in maintaining energy balance[1]. It integrates peripheral signals regarding energy status, such as leptin and insulin (B600854), and elicits appropriate physiological and behavioral responses to regulate body weight. Key components of this system include:

-

Pro-opiomelanocortin (POMC) neurons: Located in the arcuate nucleus of the hypothalamus (ARC), these neurons produce α-melanocyte-stimulating hormone (α-MSH), a key agonist for melanocortin receptors[2][3][4]. Activation of POMC neurons promotes satiety and increases energy expenditure[5].

-

Agouti-related peptide (AgRP) neurons: Also located in the ARC, these neurons co-express AgRP and Neuropeptide Y (NPY). AgRP is a potent endogenous antagonist (and inverse agonist) of melanocortin receptors, while NPY is a powerful orexigenic peptide[6][7][8]. Activation of AgRP neurons potently stimulates food intake and reduces energy expenditure[7][9].

-

Melanocortin Receptors (MCRs): Five MCR subtypes have been identified (MC1R-MC5R). The MC3 and MC4 receptors are predominantly expressed in the central nervous system and are the primary mediators of the metabolic effects of melanocortins[10][11]. The MC4R, in particular, has been a major focus of obesity research, as mutations in the MC4R gene are the most common cause of monogenic obesity in humans[12].

Signaling Pathways of the Melanocortin System

The interplay between POMC and AgRP neurons dictates the overall tone of the melanocortin system. In a state of energy surplus, hormones like leptin and insulin stimulate POMC neurons and inhibit AgRP neurons. This leads to the release of α-MSH, which binds to and activates MC4Rs on second-order neurons in areas like the paraventricular nucleus of the hypothalamus (PVN). This activation leads to a signaling cascade that ultimately results in reduced food intake and increased energy expenditure[1][4]. Conversely, in a state of energy deficit, ghrelin activates AgRP neurons, leading to the release of AgRP and NPY. AgRP competitively blocks α-MSH from binding to MC4Rs and also exerts inverse agonist activity, further suppressing receptor signaling and promoting a potent and sustained increase in food intake and decrease in energy expenditure[7][8].

Physiological Effects of Melanocortin System Inhibition

Inhibition of the melanocortin system, either through pharmacological blockade of MC3/4R or genetic deletion of key components, leads to a consistent and robust phenotype characterized by increased food intake (hyperphagia), decreased energy expenditure, and a shift in substrate utilization towards fat storage.

Pharmacological Inhibition

Synthetic antagonists of the MC3/4R, such as SHU9119 and HS014, have been instrumental in elucidating the physiological roles of the melanocortin system.

-

SHU9119: A potent, non-selective MC3/4R antagonist. Central administration of SHU9119 in rodents leads to a profound and sustained increase in food intake and body weight[13][14].

-

HS014: A selective MC4R antagonist. Similar to SHU9119, central administration of HS014 stimulates food intake and leads to weight gain[1][2][15][16].

Table 1: Effects of Pharmacological Inhibition of the Melanocortin System in Rodents

| Inhibitor | Model | Administration | Dose | Effect on Food Intake | Effect on Body Weight | Effect on Energy Expenditure | Reference |

| SHU9119 | Rat | ICV infusion | 24 nmol/day for 7 days | Increased | Increased | Decreased | [17] |

| SHU9119 | Mouse | ICV infusion | 5 nmol/day for 14-17 days | Increased | Increased | Not specified | [17] |

| HS014 | Rat | ICV injection | 0.33-3.3 nmol | Increased | Not specified | Not specified | [1] |

| HS014 | Rat | ICV infusion | 0.16 nmol/h for 2 weeks | Increased | Increased by ~20% | Not specified | [2] |

Genetic Inhibition

Genetically modified mouse models have been crucial in confirming the roles of the MC3R and MC4R in energy homeostasis.

-

MC4R Knockout (KO) Mice: These mice exhibit a severe obesity phenotype characterized by hyperphagia, reduced energy expenditure, increased fat mass, and impaired glucose tolerance[11][18][19].

-

MC3R Knockout (KO) Mice: The phenotype of MC3R KO mice is more subtle. They have increased fat mass and reduced lean mass, but do not display the profound hyperphagia seen in MC4R KO mice, suggesting a role in nutrient partitioning and energy efficiency[6][11][20][21][22].

Table 2: Metabolic Phenotype of MC3R and MC4R Knockout Mice

| Genotype | Body Composition | Food Intake | Energy Expenditure | Glucose Homeostasis | Reference |

| MC4R KO | Increased fat mass, increased lean mass | Hyperphagic | Decreased | Impaired glucose tolerance, insulin resistance | [11][18][19] |

| MC3R KO | Increased fat mass, decreased lean mass | Normal or slightly decreased | Decreased locomotor activity | Mild insulin resistance | [6][20][21][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the physiological effects of melanocortin system inhibition.

Intracerebroventricular (ICV) Cannulation and Infusion

This technique allows for the direct administration of compounds into the cerebral ventricles, bypassing the blood-brain barrier.

References

- 1. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocortin-4 receptor–regulated energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methodological considerations for measuring spontaneous physical activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypothalamic AgRP Neurons and the Central Melanocortin System are Crucial Mediators of Leptin's Anti-Diabetic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpg.utoledo.edu [bpg.utoledo.edu]

- 8. researchgate.net [researchgate.net]

- 9. Melanocortin MC4R receptor is required for energy expenditure but not blood pressure effects of angiotensin II within the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The melanocortin system and energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Stereotaxic Surgery [protocols.io]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Sympathetic Response to Insulin is Mediated by Melanocortin 3/4 Receptors in the Hypothalamic Paraventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of Melanocortin-4 Receptor Signaling Partner Kir7.1 in Energy Homeostasis [ir.vanderbilt.edu]

- 16. Evidence that orexigenic effects of melanocortin 4 receptor antagonist HS014 are mediated by neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HS014, a selective melanocortin-4 (MC4) receptor antagonist, modulates the behavioral effects of morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Polymorphisms and mutations in the melanocortin-3 receptor and their relation to human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of ACTH Peptide Fragments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adrenocorticotropic Hormone (ACTH) peptide fragments, detailing their diverse physiological functions, mechanisms of action, and the experimental protocols used for their investigation. By separating the pleiotropic effects of the full-length hormone, these fragments offer significant potential as selective therapeutic agents.

Introduction to ACTH and Its Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a product of the pro-opiomelanocortin (POMC) prohormone.[1][2][3] Primarily synthesized in the anterior pituitary gland, its main role is to regulate the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release glucocorticoids, such as cortisol.[3][4][5][6]

Beyond this classical endocrine function, specific fragments of the ACTH molecule exert a range of biological activities, many of which are independent of steroid production. These fragments, which can be generated through enzymatic cleavage or synthetic production, have garnered significant interest for their neurotrophic, immunomodulatory, and cognitive-enhancing properties. This separation of function allows for the development of targeted therapeutics with reduced side effect profiles compared to the full-length hormone.

The primary fragments of interest include:

-

ACTH(1-39): The full-length endogenous hormone.

-

ACTH(1-24): The N-terminal fragment that retains full steroidogenic activity and is used clinically (also known as Cosyntropin or Tetracosactide).[7][8]

-

ACTH(4-10): A smaller fragment known for its potent neurotrophic and behavioral effects, devoid of significant steroidogenic activity.[9]

-

α-Melanocyte-Stimulating Hormone (α-MSH): Corresponds to the first 13 amino acids of ACTH, with N-terminal acetylation and C-terminal amidation. It is a key ligand for several melanocortin receptors.[10]

-

Corticotrophin-Like Intermediate Lobe Peptide (CLIP): The C-terminal fragment ACTH(18-39).[11][12]

Mechanism of Action: Melanocortin Receptors and Signaling

ACTH and its fragments mediate their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as the melanocortin receptors (MC1R through MC5R).[13][14][15][16] Each receptor subtype exhibits a distinct tissue expression pattern and binding affinity for various melanocortin peptides, which accounts for the diverse physiological roles of these fragments.

-

MC1R: Primarily in melanocytes; involved in pigmentation and inflammation.

-

MC2R: Exclusively in the adrenal cortex; binds ACTH to stimulate steroidogenesis. It uniquely requires the accessory protein MRAP (Melanocortin Receptor Accessory Protein) for functional expression.

-

MC3R & MC4R: Predominantly in the central nervous system; regulate energy homeostasis, sexual function, and inflammation.[17]

-

MC5R: Widely expressed in peripheral tissues, including exocrine glands; involved in secretion and immunomodulation.[13][14]

The canonical signaling pathway for all MCRs, upon agonist binding, involves the coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][13][16][18] PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to elicit a cellular response. Some MCRs can also signal through alternative pathways, such as the ERK1/2 MAP kinase pathway.[13][17]

Core Functions of ACTH Fragments

A. Steroidogenesis

The primary and most well-understood function of ACTH is the stimulation of steroidogenesis in the adrenal cortex, a role executed by the N-terminal 1-24 sequence.[7]

-

Mechanism: ACTH(1-24) binds to the MC2R on adrenocortical cells. The subsequent cAMP/PKA signaling cascade stimulates both acute and long-term effects. The acute response involves increasing the transport of cholesterol to the inner mitochondrial membrane, where the rate-limiting enzyme P450scc is located.[3] Long-term actions include upregulating the transcription of genes for steroidogenic enzymes.[3]

-

Fragment Specificity: The biological activity for steroidogenesis resides within the first 24 amino acids, with fragments smaller than 20 amino acids being largely inactive.[2] Interestingly, some studies suggest that C-terminal fragments like ACTH(11-24) may have a minor steroidogenic effect at high concentrations, hinting at a potential second active site within the hormone.[19][20]

B. Neurotrophic and Neuroprotective Activities

Several ACTH fragments, most notably ACTH(4-10) and its synthetic analogs, possess potent neurotrophic properties that are independent of adrenal steroid secretion.[9]

-

Nerve Regeneration: Post-injury administration of ACTH fragments accelerates the recovery of neuromuscular function after peripheral nerve crush.[21] This is achieved by promoting axonal regeneration and increasing nerve branching at the neuromuscular junction.[9][21]

-

Neurodevelopment: These peptides can accelerate neuromuscular development in early postnatal life.[9]

-

Neuroprotection: Full-length ACTH(1-39) has been shown to protect neurons from various insults, including apoptosis induced by staurosporine, excitotoxicity from glutamate, and damage from reactive oxygen species.[22]

C. Cognitive and Behavioral Effects

ACTH fragments can modulate learning and memory processes.

-

Memory Formation: Studies have shown that ACTH(4-10) can influence long-term memory formation. For instance, post-training administration of an ACTH(4-10) analog improved retention in avoidance tasks in mice.[23] It is hypothesized that these peptides may facilitate essential protein synthesis at sites specific for memory establishment.[23]

D. Anti-inflammatory and Immunomodulatory Functions

ACTH and its fragments exhibit anti-inflammatory and immunomodulatory activities that are not solely mediated by the release of cortisol.

-

Cytokine Modulation: ACTH can directly decrease the levels of inflammatory cytokines and modulate the function of lymphocytes and macrophages.[8][24]

-

Receptor Targets: These effects are often mediated through melanocortin receptors (e.g., MC1R, MC3R) on immune cells.

Quantitative Data on Receptor Binding and Potency

The interaction of ACTH fragments with melanocortin receptors has been quantified through binding affinity (Ki) and functional potency (EC50) assays. The following tables summarize key data from the literature.

Table 1: Binding Affinity (Ki, nM) of ACTH Fragments for Melanocortin Receptors

| Peptide | hMC1R | hMC3R | hMC4R | hMC5R | Reference |

| α-MSH | 0.23 | 4.3 | 11 | 2.5 | [10] |

| ACTH(1-39) | 1.8 | 6.7 | 40 | 11 | [10] |

| ACTH(1-24) | 0.25 | 3.5 | 11 | 2.5 | [10] |

| ACTH(6-24) | 270 | 1100 | 2500 | >10000 | [10] |

| NDNal(2')7-ACTH(1-17) | N/A | 1.0 ± 0.2 | 6.1 ± 0.6 | N/A | [25] |

| NDNal(2')7-ACTH(1-16) | N/A | 0.6 ± 0.1 | 3.9 ± 0.4 | N/A | [25] |

| NDNal(2')7-ACTH(1-14) | N/A | >1000 | >1000 | N/A | [25] |

| N/A: Data not available in the cited sources. hMCR: human Melanocortin Receptor. |

Table 2: Functional Potency (EC50) of ACTH Fragments

| Assay | Peptide | Receptor/Cell Line | EC50 Value | Reference |

| cAMP Accumulation | ACTH(1-39) | HeLa cells (mouse MC2R) | 57 pM | [22] |

| cAMP Accumulation | NDNal(2')7-ACTH(1-17) | hMC3R | 3.8 ± 0.1 nM | [25] |

| cAMP Accumulation | NDNal(2')7-ACTH(1-17) | hMC4R | 134 ± 32 nM | [25] |